

# A Comparative Analysis of O-1602 and Abnormal Cannabidiol (abn-CBD)

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the pharmacological effects of the synthetic cannabinoid O-1602 and the cannabidiol regioisomer, abnormal cannabidiol (abn-CBD), reveals overlapping yet distinct profiles. Both compounds are recognized as atypical cannabinoids, primarily exerting their effects independently of the classical cannabinoid receptors CB1 and CB2.[1][2][3] Their activities are predominantly mediated through the orphan G protein-coupled receptors GPR55 and GPR18.[1][4][5] This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers and drug development professionals.

## **Receptor Affinity and Potency**

O-1602 and abn-CBD are notable for their selective agonist activity at GPR55 and GPR18, with negligible binding to CB1 and CB2 receptors.[3][6] This characteristic distinguishes them from many classical cannabinoids and spares them from the psychoactive effects associated with CB1 activation.[3][4] Quantitative data from receptor binding and functional assays are summarized below.



| Compound | Receptor   | EC50 Value | Reference |
|----------|------------|------------|-----------|
| O-1602   | GPR55      | 13 nM      |           |
| CB1      | >30,000 nM |            |           |
| CB2      | >30,000 nM |            | _         |
| abn-CBD  | GPR55      | 2.5 μΜ     | [6]       |
| CB1      | >30 μM     | [6]        |           |
| CB2      | >30 μM     | [6]        | _         |

# **Key Pharmacological Effects: A Comparative Overview**

The primary effects of O-1602 and abn-CBD are centered on their vasodilatory, antiinflammatory, and anti-tumor properties. While both compounds exhibit these effects, their potency and, in some cases, their precise mechanisms of action, can differ.

### **Vasodilatory Effects**

Both O-1602 and abn-CBD are potent vasodilators, an effect mediated through endothelial-dependent mechanisms distinct from CB1 or CB2 receptor activation.[4][7] Studies have shown that their vasodilatory actions are sensitive to antagonists of the putative endothelial cannabinoid receptor.[7][8]

A study on rat isolated mesenteric vascular beds demonstrated that O-1602 is a more potent vasodilator than abn-CBD.[7] The vasodilation induced by both compounds was significantly reduced after endothelial denudation.[7]

| Compound | Vasodilatory<br>Potency (ED50)       | Endothelium<br>Dependence | Reference |
|----------|--------------------------------------|---------------------------|-----------|
| O-1602   | 30.5 ± 1.5 μg                        | Yes                       | [7]       |
| abn-CBD  | ~80 times less potent<br>than O-1602 | Yes                       | [7]       |



## **Anti-inflammatory Effects**

O-1602 and abn-CBD have demonstrated significant anti-inflammatory properties in various preclinical models. These effects are often attributed to their interaction with GPR55 and GPR18, leading to the modulation of inflammatory pathways and inhibition of immune cell recruitment.[2][5][9]

In a rat model of acute arthritis, O-1602 was shown to reduce nociception by inhibiting the firing of nociceptive C fibres, an effect blocked by a GPR55 antagonist.[10] Similarly, abn-CBD has been shown to have therapeutic potential in inflammatory conditions of the gastrointestinal tract.[4] Both compounds have been found to ameliorate experimental colitis.[2]

A study on cerulein-induced acute pancreatitis in mice found that both O-1602 and cannabidiol (a related compound to abn-CBD) showed anti-inflammatory effects, improving pathological changes and decreasing pro-inflammatory cytokine levels.[11]

#### **Anti-tumor Effects**

Recent research has highlighted the anti-tumorigenic potential of O-1602 and abn-CBD, particularly in chemotherapy-resistant breast cancer models.[1] Their ability to decrease cell viability and induce apoptosis in cancer cells is mediated through both GPR55 and GPR18.[1] [12]

In paclitaxel-resistant breast cancer cell lines, both O-1602 and abn-CBD decreased cell viability in a concentration-dependent manner.[1] Furthermore, in a zebrafish xenograft model, treatment with either compound significantly reduced tumor growth.[1]

| Compound | Effect on Cancer<br>Cell Viability   | In Vivo Tumor<br>Growth | Reference |
|----------|--------------------------------------|-------------------------|-----------|
| O-1602   | Concentration-<br>dependent decrease | Significant reduction   | [1]       |
| abn-CBD  | Concentration-<br>dependent decrease | Significant reduction   | [1]       |

## **Signaling Pathways**







The activation of GPR55 and GPR18 by O-1602 and abn-CBD initiates downstream signaling cascades that are still being fully elucidated. Activation of GPR55 is known to couple to G $\alpha$ 13, leading to the activation of RhoA, cdc42, and rac1.[13] This pathway is implicated in cell migration and proliferation. The signaling pathways for GPR18 are less defined but are also thought to involve G protein coupling and modulation of intracellular calcium levels.[14]





Click to download full resolution via product page

Caption: Signaling pathway of O-1602 and abn-CBD via GPR55.



# **Experimental Protocols Receptor Binding and Functional Assays**

Methodology: Receptor binding and functional activity are typically assessed using transfected cell lines expressing the receptor of interest (e.g., HEK293 cells). For binding assays, radiolabeled ligands are competed with increasing concentrations of the test compound. Functional assays, such as GTPyS binding or calcium mobilization assays, measure the cellular response to receptor activation. The EC50 values are then determined from concentration-response curves.





Click to download full resolution via product page

Caption: Workflow for determining receptor activity.

### **Vasodilation Assays**

Methodology: The vasodilatory effects are often studied using isolated arterial rings or perfused vascular beds from animal models (e.g., rat mesenteric artery). The arteries are pre-constricted with an agent like phenylephrine or methoxamine. Cumulative concentrations of the test compounds (O-1602 or abn-CBD) are then added, and the relaxation of the arterial smooth muscle is measured isometrically. The role of the endothelium is investigated by mechanically removing it in a subset of preparations.

#### In Vivo Models of Inflammation

Methodology: Animal models are used to induce specific inflammatory conditions. For example, in the carrageenan-induced paw edema model, the test compound is administered before the injection of carrageenan into the paw, and the subsequent swelling is measured over time. In models of inflammatory bowel disease, colitis is induced by agents like dextran sulfate sodium (DSS), and the severity of the disease is assessed by monitoring body weight, stool consistency, and histological analysis of the colon.

#### Conclusion

O-1602 and abnormal cannabidiol represent a promising class of atypical cannabinoids with therapeutic potential in a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer. Their primary mechanism of action through GPR55 and GPR18, independent of the classical cannabinoid receptors, offers a significant advantage in avoiding undesirable psychoactive side effects. While both compounds share similar pharmacological profiles, O-1602 generally exhibits greater potency in receptor activation and vasodilation compared to abn-CBD. Further research is warranted to fully elucidate their signaling pathways and to translate these preclinical findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer [frontiersin.org]
- 2. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits neutrophil recruitment PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-1602 Wikipedia [en.wikipedia.org]
- 4. Abnormal cannabidiol Wikipedia [en.wikipedia.org]
- 5. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Cannabinoid-induced mesenteric vasodilation through an endothelial site distinct from CB1 or CB2 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular targets for cannabinoids: animal and human studies PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. realmofcaring.org [realmofcaring.org]
- 12. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. The orphan receptor GPR55 is a novel cannabinoid receptor PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of O-1602 and Abnormal Cannabidiol (abn-CBD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607150#comparing-o-1602-and-abnormal-cannabidiol-abn-cbd-effects]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com